molecular formula C9H9Cl2NO2 B13503888 2,6-Dichloro-4-(dimethylamino)benzoic acid

2,6-Dichloro-4-(dimethylamino)benzoic acid

Cat. No.: B13503888
M. Wt: 234.08 g/mol
InChI Key: RZGFYXOQUKHYQA-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(dimethylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of two chlorine atoms and a dimethylamino group attached to the benzene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(dimethylamino)benzoic acid typically involves the chlorination of 4-(dimethylamino)benzoic acid. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 2 and 6 positions of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2,6-Dichloro-4-(dimethylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(dimethylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group and chlorine atoms can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Lacks the chlorine atoms, leading to different chemical properties and reactivity.

    2,6-Dichlorobenzoic acid: Lacks the dimethylamino group, affecting its biological activity and applications.

    2,4-Dichloro-4-(dimethylamino)benzoic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

2,6-Dichloro-4-(dimethylamino)benzoic acid is unique due to the specific positioning of the chlorine atoms and the dimethylamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

2,6-dichloro-4-(dimethylamino)benzoic acid

InChI

InChI=1S/C9H9Cl2NO2/c1-12(2)5-3-6(10)8(9(13)14)7(11)4-5/h3-4H,1-2H3,(H,13,14)

InChI Key

RZGFYXOQUKHYQA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C(=C1)Cl)C(=O)O)Cl

Origin of Product

United States

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